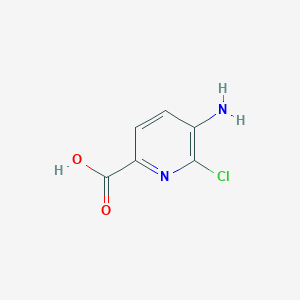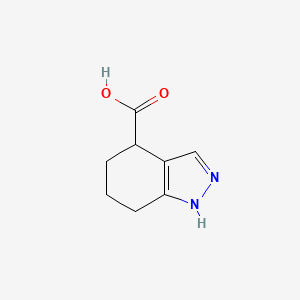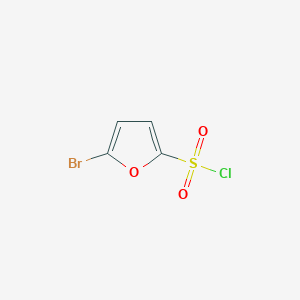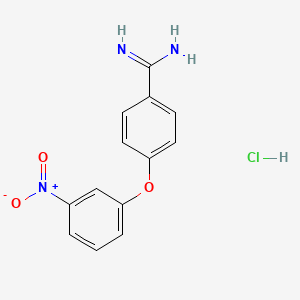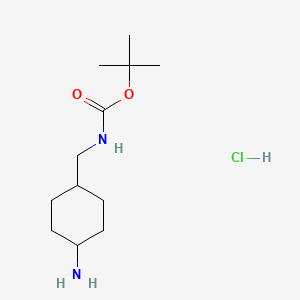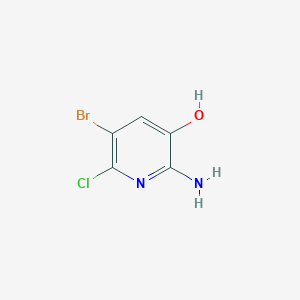![molecular formula C8H13NO4 B1375981 (2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid CAS No. 1286768-92-0](/img/structure/B1375981.png)
(2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid
Descripción general
Descripción
“(2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid” is a chemical compound with a molecular weight of 201.22 g/mol and a formula of C9H15NO4 . The tert-butoxycarbonyl group (also known as Boc group) is a protecting group used in organic synthesis .
Synthesis Analysis
The synthesis of this compound involves the reaction of aziridine-2-carboxylic acids with carbon nucleophiles . A variety of homochiral α-amino acids have been prepared in good yield via regioselective reaction of higher order cuprates with (2S)-N-para-toluenesulfonylaziridine-2-carboxylic acid . A direct and sustainable synthesis of tertiary butyl esters has been developed using flow microreactor systems .Molecular Structure Analysis
The molecular structure of this compound includes a tert-butoxycarbonyl group, which is a carbonyl group bonded to a tert-butoxy group .Chemical Reactions Analysis
The chemical reactions involving this compound include the reaction of aziridine-2-carboxylic acids with carbon nucleophiles . The reaction of -tosyl- or -acyl aziridine- (2)-carboxylate esters with carbonyl stabilized Wittig reagents provides an isolable phosphorus ylide resulting from the opening of the aziridine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 201.22 g/mol and a formula of C9H15NO4 . The tert-butoxycarbonyl group in the compound serves as a protecting group in organic synthesis .Aplicaciones Científicas De Investigación
Functional Group Transformations
Chiral aziridine-2-carboxylates, including (2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid, are crucial for synthetic purposes due to their carboxylate group and aziridine ring. These compounds have been utilized in the synthesis of various nitrogen-containing molecules. The ester group at the C2 position can be transformed into several functional groups like aldehydes, alcohols, amides, ketones, and amines with defined stereochemistry. Particularly, ring-opening reactions of aziridines lead to the creation of α- or β-amino cyclic and acyclic compounds in optically pure forms, demonstrating their significance in the stereoselective synthesis of biologically important amines and natural products (Ha, Jung, & Lee, 2014).
Synthesis of Amino Alcohols and Polyamines
The synthesis of tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate, a potential building block for amino alcohols and polyamines, illustrates another application. This process involves acid-catalyzed hydrolysis followed by glycol cleavage (Jähnisch, 1997).
Antibacterial Activities
The antibacterial activities of certain derivatives of this compound have been explored. N-tert-butoxycarbonyl-thiazolidine carboxylic acid and its derivatives displayed promising antibacterial activities against various bacterial strains (Song, Ma, & Zhu, 2015).
Anionic Polymerization
Anionic-ring-opening polymerizations (AROP) of N-sulfonyl-activated aziridines, including tert-butyl aziridine-1-carboxylate, have been conducted. This process led to the formation of polysulfonyllaziridines and, subsequently, linear polyethyleneimine upon deprotection, highlighting its utility in polymer chemistry (Giri, Chang, Mbarushimana, & Rupar, 2022).
Synthesis of Amino Acid Derivatives
The compound also plays a role in the synthesis of [4-11C]amino acids via ring-opening of aziridine-2-carboxylates. This method has been employed to produce labeled amino acids like D,L-[4- 11 C]asparagine and D,L-[4- 11 C]aspartic acid (Gillings & Gee, 2001).
Mecanismo De Acción
Target of Action
The compound contains atert-butoxycarbonyl group , which is commonly used as a protecting group in organic synthesis . A protecting group is a functional group that is introduced into a molecule by chemical modification to prevent certain reactions from occurring during subsequent chemical reactions .
Mode of Action
The mode of action of this compound is likely related to its role as a protecting group. The tert-butoxycarbonyl group can be introduced into a molecule to protect a functional group and prevent it from reacting during a chemical reaction . After the desired reaction has taken place, the protecting group can be removed to restore the original functional group .
Biochemical Pathways
The use of protecting groups like the tert-butoxycarbonyl group is a common strategy in the synthesis of complex organic molecules, including many drugs and biologically active compounds . Therefore, this compound could potentially be involved in a wide range of biochemical pathways, depending on the specific context of its use.
Action Environment
Factors such as temperature, ph, and the presence of other chemicals could potentially affect the efficiency of the protecting group and the outcome of the chemical reaction .
Direcciones Futuras
The future directions in the study and application of this compound could involve further exploration of its synthesis methods and potential applications in organic synthesis. The development of more efficient and sustainable synthesis methods, such as the use of flow microreactor systems , could be a key area of focus.
Propiedades
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-8(2,3)13-7(12)9-4-5(9)6(10)11/h5H,4H2,1-3H3,(H,10,11)/t5-,9?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJKDYRGASHUBX-RRPHZQQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856265 | |
| Record name | (2R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286768-92-0 | |
| Record name | (2R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



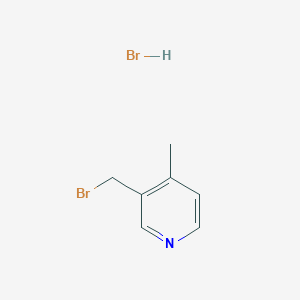
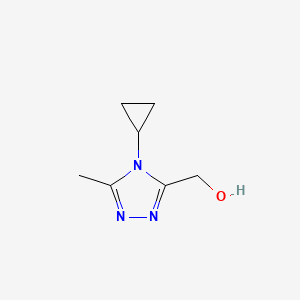
![3-ethyl-octahydro-1H-pyrido[1,2-a]piperazine](/img/structure/B1375904.png)
![N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}benzamide](/img/structure/B1375909.png)
